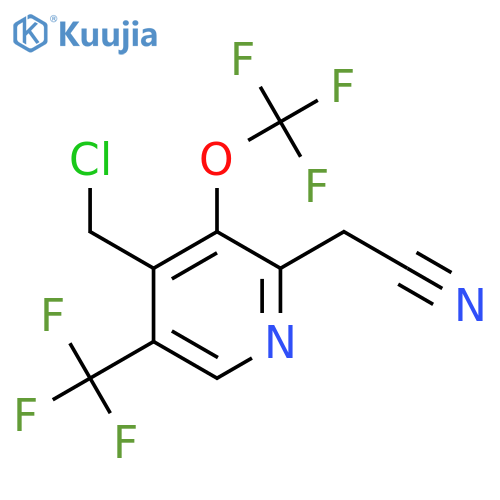Cas no 1804680-35-0 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile)

1804680-35-0 structure
商品名:4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile
CAS番号:1804680-35-0
MF:C10H5ClF6N2O
メガワット:318.602922201157
CID:4845997
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile
-
- インチ: 1S/C10H5ClF6N2O/c11-3-5-6(9(12,13)14)4-19-7(1-2-18)8(5)20-10(15,16)17/h4H,1,3H2
- InChIKey: WXLCLGGMLFTWBK-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(CC#N)=NC=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.9
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078651-1g |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile |
1804680-35-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1804680-35-0 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-acetonitrile) 関連製品
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 57707-64-9(2-azidoacetonitrile)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 55290-64-7(Dimethipin)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬